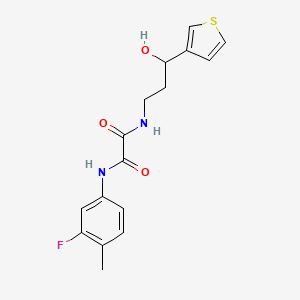
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide" is a complex molecule that may be related to various fields of chemical research, including organic synthesis, medicinal chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific acids with isocyanates or the rearrangement of oxiranes. For instance, the preparation of N-(3-Thenoyl)fluorosulfonimide was achieved by reacting 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution . Similarly, a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides was developed, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray structural analysis. For example, the structure of N-(3-Thenoyl)fluorosulfonimide shows a pattern of strong intermolecular hydrogen-bonding, resulting in the formation of linear chains . This information could be useful in predicting the molecular structure and intermolecular interactions of "N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, with findings such as the electrochemical behavior of N-(3-Thenoyl)fluorosulfonimide, which is electroinactive over a range of 2 V but undergoes hydrogen reduction . Additionally, the synthesis of potent transient receptor potential vanilloid 1 (TRPV1) antagonists involves the design and evaluation of compounds with specific substituents that are critical for high binding potency . These insights could inform the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the pKa value of N-(3-Thenoyl)fluorosulfonimide is reported to be 2.4, indicating its acidic nature . The polymers containing the fluorosulfonimide group formed from a copolymer of 3-methylthiophene/3-thiophene carboxylic acid are also reported, which could suggest potential polymer applications for the compound .
科学的研究の応用
Pharmacokinetics and Drug Metabolism
Research on compounds with structural similarities or related pharmacological targets has explored their pharmacokinetics and metabolism. For example, studies on selective androgen receptor modulators (SARMs) have investigated their absorption, distribution, metabolism, and excretion (ADME) characteristics to understand how these compounds behave in the body and to optimize their therapeutic profiles (Wu et al., 2006). Such research is crucial for developing new drugs with favorable pharmacokinetic properties.
Development of Therapeutic Agents
The synthesis and evaluation of new compounds for therapeutic applications are a significant area of research. For instance, studies have focused on creating compounds with potential anti-cancer, anti-leishmanial, or anti-bacterial properties. The development of organotin(IV) complexes as anticancer drugs illustrates the process of synthesizing new chemical entities, characterizing their structures, and assessing their biological activities in vitro (Basu Baul et al., 2009). This type of research is vital for discovering new treatments for diseases.
Synthesis and Chemical Reactions
The synthesis and characterization of new chemical entities, including their reactions and potential as building blocks for further chemical synthesis, are fundamental research applications. For example, the creation of new thiophene derivatives for tuning the electronic properties of conjugated polythiophenes demonstrates how chemical synthesis research contributes to materials science and the development of novel materials with specific properties (Gohier et al., 2013).
特性
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUNOYVIJGMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
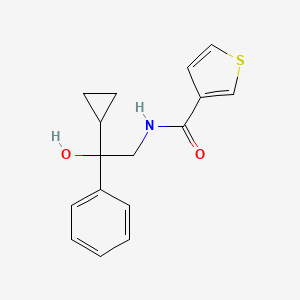
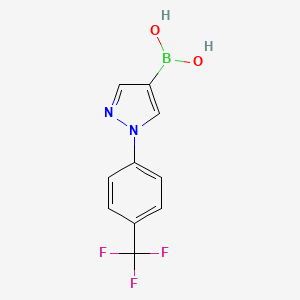

![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)
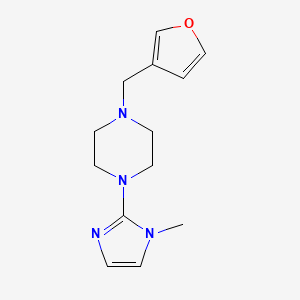
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)
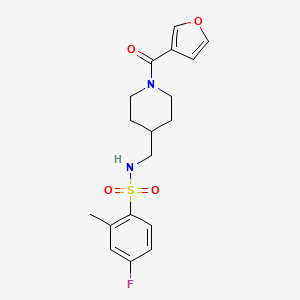
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)
